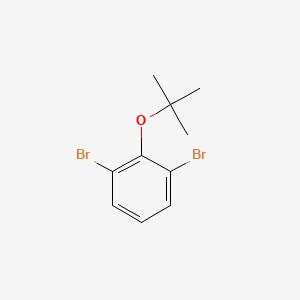
1,3-Dibromo-2-(tert-butoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(tert-butoxy)benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tert-butoxy group is substituted at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(tert-butoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like chloroform or carbon tetrachloride and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(tert-butoxy)phenol, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
1,3-Dibromo-2-(tert-butoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dibromo-2-(tert-butoxy)benzene involves its interaction with molecular targets through its bromine atoms and tert-butoxy group. These interactions can lead to the formation of covalent bonds or the inhibition of specific enzymes or pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
- 1,2-Dibromo-2-(tert-butoxy)benzene
- 1,4-Dibromo-2-(tert-butoxy)benzene
- 1,3-Dibromo-5-(tert-butoxy)benzene
Uniqueness
1,3-Dibromo-2-(tert-butoxy)benzene is unique due to the specific positioning of its bromine atoms and tert-butoxy group, which imparts distinct chemical reactivity and properties compared to its isomers. This unique structure makes it valuable for specific synthetic applications and research studies.
特性
分子式 |
C10H12Br2O |
|---|---|
分子量 |
308.01 g/mol |
IUPAC名 |
1,3-dibromo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChIキー |
CRMGLTIBSFYAKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
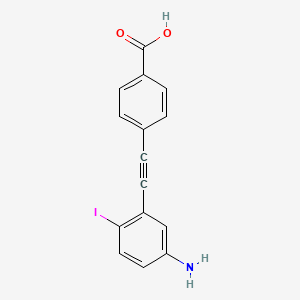


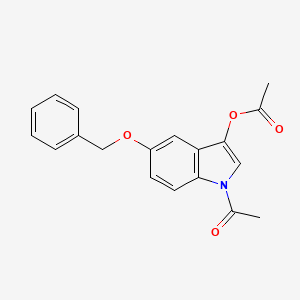
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)

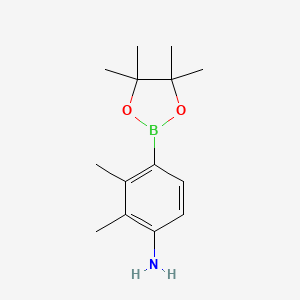
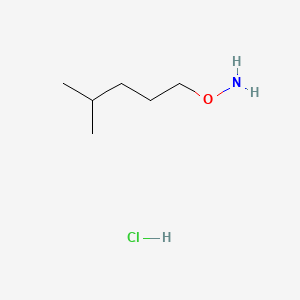
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
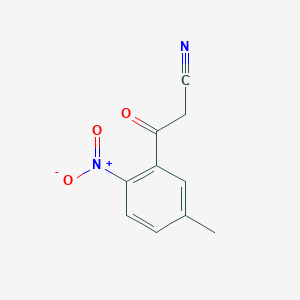
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
